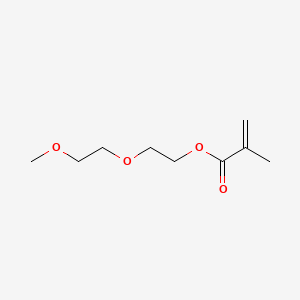

2-(2-Methoxyethoxy)ethyl methacrylate

Description

The exact mass of the compound 2-(2-Methoxyethoxy)ethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Methoxyethoxy)ethyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethoxy)ethyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyethoxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-8(2)9(10)13-7-6-12-5-4-11-3/h1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVVKEZTUOGEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61412-60-0 | |

| Record name | 2-(2-Methoxyethoxy)ethyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61412-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8068464 | |

| Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

45103-58-0 | |

| Record name | 2-(Methoxyethoxy)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45103-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxydiglycol methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045103580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYDIGLYCOL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0548T81DSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyethoxy)ethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)ethyl methacrylate (B99206), often abbreviated as MEO₂MA or DEGMA, is a functional monomer that has garnered significant attention in the fields of polymer chemistry and biomaterials. Its unique thermoresponsive properties, biocompatibility, and versatility in polymerization make it a valuable building block for a wide range of applications, including hydrogels for drug delivery, smart coatings, and biocompatible materials. This technical guide provides a comprehensive overview of the core physicochemical properties of MEO₂MA, detailed experimental protocols for their determination, and a logical framework for understanding their interrelationships.

Physicochemical Properties

The physicochemical properties of 2-(2-Methoxyethoxy)ethyl methacrylate are crucial for its handling, polymerization, and the ultimate performance of the resulting polymers. A summary of these key properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-(2-Methoxyethoxy)ethyl 2-methylprop-2-enoate | [1] |

| Synonyms | MEO₂MA, DEGMA, Di(ethylene glycol) methyl ether methacrylate | [2] |

| CAS Number | 45103-58-0 | [3][4] |

| Molecular Formula | C₉H₁₆O₄ | [1][3][4] |

| Molecular Weight | 188.22 g/mol | [1][3][4] |

| Physical State | Colorless liquid | [4] |

| Density | 1.02 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.44 | [3][4] |

Thermal and Solution Properties

| Property | Value | Reference |

| Boiling Point | 98 °C at 3.5 mmHg | [3][4] |

| Flash Point | > 230 °F (> 110 °C) | [3] |

| Vapor Pressure | 3.19 Pa at 20 °C | [3] |

| Water Solubility | 62.2 mg/L at 20 °C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 1.51 | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research. The following sections detail standardized methodologies for measuring the key properties of liquid monomers like 2-(2-Methoxyethoxy)ethyl methacrylate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with heating oil, ensuring the oil level is above the sample level but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[5]

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter, with the latter being a more modern and precise method often compliant with ASTM D4052.[3]

Apparatus:

-

Digital Density Meter (e.g., oscillating U-tube type)

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Preparation: The 2-(2-Methoxyethoxy)ethyl methacrylate sample is brought to the desired measurement temperature (e.g., 25 °C). Ensure the sample is free of air bubbles.

-

Measurement: The sample is injected into the measuring cell of the density meter using a syringe. The instrument measures the oscillation frequency of the U-tube containing the sample.

-

Calculation: The density is automatically calculated by the instrument based on the measured oscillation period and the calibration data. The result is typically displayed in g/cm³ or kg/m ³.[3][4][6]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can be used to identify a substance and assess its purity. The measurement is typically performed using an Abbe refractometer according to methods like ASTM D1218.[7][8]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (e.g., sodium lamp)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.

-

A few drops of the 2-(2-Methoxyethoxy)ethyl methacrylate sample are placed on the surface of the measuring prism.

-

The prisms are closed and the temperature is allowed to equilibrate to the desired value (e.g., 20 °C) by circulating water from the constant temperature bath.

-

The light source is positioned, and the eyepiece is adjusted until the field of view is sharp and the dividing line between the light and dark fields is distinct.

-

The control knob is turned to bring the dividing line exactly to the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.[8][9]

Determination of Viscosity

The viscosity of a liquid is its resistance to flow. For methacrylate monomers, viscosity can be measured using a capillary viscometer, such as an Ubbelohde or Ostwald viscometer.

Apparatus:

-

Capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature water bath

-

Stopwatch

-

Pipettes

Procedure:

-

A known volume of the 2-(2-Methoxyethoxy)ethyl methacrylate is introduced into the viscometer.

-

The viscometer is placed vertically in a constant temperature water bath and allowed to thermally equilibrate.

-

The liquid is drawn up through the capillary to a point above the upper timing mark.

-

The time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time.

-

The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.[10][11]

Determination of Water Solubility

The water solubility of an organic compound can be determined by the shake-flask method, as described in OECD Guideline 105, for substances with solubilities greater than 10⁻² g/L.[12][13]

Apparatus:

-

Shaking apparatus (e.g., mechanical shaker or magnetic stirrer)

-

Constant temperature bath or room

-

Vessels with tight-fitting caps (B75204) (e.g., flasks or centrifuge tubes)

-

Centrifuge (if necessary)

-

Analytical instrument for concentration determination (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

An excess amount of 2-(2-Methoxyethoxy)ethyl methacrylate is added to a known volume of deionized water in a vessel.

-

The vessel is sealed and agitated in a constant temperature bath until equilibrium is reached. A preliminary test can determine the necessary equilibration time.

-

After equilibration, the mixture is allowed to stand to allow for phase separation. If a stable emulsion has formed, centrifugation may be required.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved monomer is included.

-

The concentration of the monomer in the aqueous sample is determined using a suitable and calibrated analytical method. This concentration represents the water solubility at that temperature.[12][13][14]

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For methacrylates, a common method for its determination is reverse-phase high-performance liquid chromatography (RP-HPLC), which correlates the retention time of the compound with the LogP values of known standards.[15]

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Reverse-phase column (e.g., C8 or C18)

-

Mobile phase (e.g., methanol/water mixture)

-

Standard compounds with known LogP values

Procedure:

-

A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded.

-

A calibration curve is generated by plotting the logarithm of the retention time (log k', where k' is the retention factor) against the known LogP values of the standards.

-

A solution of 2-(2-Methoxyethoxy)ethyl methacrylate of known concentration is prepared in the mobile phase.

-

The MEO₂MA solution is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

-

The LogP of MEO₂MA is determined by interpolating its measured retention time on the calibration curve.[15][16]

Logical Relationships of Physicochemical Properties

The physicochemical properties of 2-(2-Methoxyethoxy)ethyl methacrylate are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.

Caption: Interrelationships of MEO₂MA's physicochemical properties.

References

- 1. phillysim.org [phillysim.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. atslab.com [atslab.com]

- 8. petrolube.com [petrolube.com]

- 9. my.che.utah.edu [my.che.utah.edu]

- 10. users.metu.edu.tr [users.metu.edu.tr]

- 11. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. Determination of partition coefficients of acrylates, methacrylates, and vinyl monomers using high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

A Comprehensive Technical Guide to 2-(2-Methoxyethoxy)ethyl Methacrylate for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(2-Methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA), a versatile monomer increasingly utilized in the development of advanced drug delivery systems and smart biomaterials. This document details its chemical structure, physicochemical properties, synthesis, and polymerization, with a focus on its application in creating stimuli-responsive materials for therapeutic applications.

Chemical Structure and Formula

2-(2-Methoxyethoxy)ethyl methacrylate, also known as di(ethylene glycol) methyl ether methacrylate (DEGMA), is an ester of methacrylic acid. Its structure consists of a methacrylate group, which is readily polymerizable, and a short hydrophilic ethylene (B1197577) glycol chain with a terminal methoxy (B1213986) group.

Chemical Formula: C₉H₁₆O₄[1][2][3]

Molecular Weight: 188.22 g/mol [1][2][3]

Synonyms:

Chemical Structure:

Caption: Chemical structure of 2-(2-Methoxyethoxy)ethyl methacrylate.

Physicochemical Properties

The properties of MEO2MA make it a valuable component in the synthesis of polymers for biomedical applications. Its amphiphilic nature, arising from the combination of the hydrophobic methacrylate backbone and the hydrophilic oligo(ethylene glycol) side chain, is central to the functionality of its polymers.

| Property | Value |

| Molecular Formula | C₉H₁₆O₄[1][2][3] |

| Molecular Weight | 188.22 g/mol [1][2][3] |

| Appearance | Colorless liquid[5] |

| Density | 1.02 g/mL at 25 °C[6][7] |

| Boiling Point | 98 °C at 3.5 mmHg[6][7] |

| Refractive Index (n20/D) | 1.44[6] |

| CAS Number | 45103-58-0[1][2] |

Synthesis and Polymerization

Monomer Synthesis

While commercially available, 2-(2-Methoxyethoxy)ethyl methacrylate can be synthesized in the laboratory. A common method is the esterification of methacrylic acid with 2-(2-methoxyethoxy)ethanol.

Experimental Protocol: Esterification Synthesis of MEO2MA

-

Materials: Methacrylic acid, 2-(2-methoxyethoxy)ethanol, a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ), and an appropriate solvent (e.g., toluene).

-

Procedure:

-

Combine 2-(2-methoxyethoxy)ethanol, a slight excess of methacrylic acid, the acid catalyst, and the polymerization inhibitor in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Add the solvent (toluene) to the flask.

-

Heat the mixture to reflux. The water produced during the esterification reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

After cooling to room temperature, wash the reaction mixture with a sodium bicarbonate solution to neutralize the acid catalyst and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2-(2-Methoxyethoxy)ethyl methacrylate.

-

Polymerization of MEO2MA

Polymers of MEO2MA, denoted as P(MEO2MA), are of significant interest due to their thermoresponsive properties. These polymers exhibit a lower critical solution temperature (LCST), meaning they are soluble in water at lower temperatures but become insoluble and precipitate as the temperature is raised above the LCST. This property is crucial for the design of "smart" drug delivery systems that can release their payload in response to temperature changes.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to synthesize P(MEO2MA) with well-defined molecular weights and low polydispersity.

Experimental Protocol: RAFT Polymerization of MEO2MA

-

Materials: 2-(2-Methoxyethoxy)ethyl methacrylate (MEO2MA) monomer, a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., 1,4-dioxane (B91453) or dimethylformamide - DMF).

-

Procedure:

-

In a Schlenk flask, dissolve the MEO2MA monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.

-

Deoxygenate the solution by subjecting it to several freeze-pump-thaw cycles.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).

-

Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy or gas chromatography.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Applications in Drug Development

The unique properties of P(MEO2MA) make it an excellent candidate for various applications in drug delivery and biomedicine.

Stimuli-Responsive Hydrogels for Controlled Release

P(MEO2MA)-based hydrogels can be designed to swell or shrink in response to temperature changes. Below the LCST, the hydrogel is swollen and can encapsulate drug molecules. When the temperature is raised above the LCST, the hydrogel collapses and releases the entrapped drug. This allows for targeted drug delivery to specific sites in the body where there is a localized temperature increase, such as in tumors or inflamed tissues.

Caption: Thermo-responsive drug release from a P(MEO2MA) hydrogel.

Nanoparticles for Targeted Drug Delivery

Amphiphilic block copolymers containing a P(MEO2MA) segment can self-assemble into nanoparticles, such as micelles or vesicles, in aqueous solutions. The hydrophobic block forms the core of the nanoparticle, which can be loaded with hydrophobic drugs, while the hydrophilic P(MEO2MA) block forms the corona, providing stability and biocompatibility. The thermoresponsive nature of the P(MEO2MA) corona can be utilized to trigger drug release at the target site.

Caption: Workflow for preparing drug-loaded nanoparticles using P(MEO2MA).

Conclusion

2-(2-Methoxyethoxy)ethyl methacrylate is a monomer with significant potential in the field of drug development. Its ability to form thermoresponsive polymers with a tunable lower critical solution temperature allows for the creation of sophisticated, "smart" drug delivery systems. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists to explore and innovate with this versatile polymer in their pursuit of more effective and targeted therapies.

References

- 1. Stimuli-responsive hydrogels in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Construction of paclitaxel-loaded poly (2-hydroxyethyl methacrylate)-g-poly (lactide)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine copolymer nanoparticle delivery system and evaluation of its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20140056981A1 - Method for producing drug-loaded polymeric nanoparticles by polymerization in presence of drugs - Google Patents [patents.google.com]

- 5. Smart Hydrogels – Synthetic Stimuli-Responsive Antitumor Drug Release Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the Stimuli-Responsive Injectable Hydrogel for Controlled Release of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

MEO2MA Monomer: A Technical Guide for Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the di(ethylene glycol) methyl ether methacrylate (B99206) (MEO2MA) monomer, a key component in the development of advanced, stimuli-responsive drug delivery systems. This document outlines its core physicochemical properties, details experimental protocols for its polymerization and application in nanoparticle-based drug carriers, and illustrates the underlying scientific principles through logical diagrams.

Core Properties of MEO2MA Monomer

The MEO2MA monomer is a cornerstone in the synthesis of thermoresponsive polymers, which can undergo conformational changes in response to temperature variations. This property is pivotal for the controlled release of therapeutic agents.

| Property | Value | Reference |

| Synonym | 2-(2-Methoxyethoxy)ethyl methacrylate | [1] |

| CAS Number | 45103-58-0 | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Linear Formula | H₂C=C(CH₃)CO₂(CH₂CH₂O)₂CH₃ | [1][2] |

Experimental Protocols

The following sections detail methodologies for the synthesis of MEO2MA-based nanoparticles for drug delivery, drawing from established research.

Synthesis of Thermoresponsive P(MEO2MA) Coated Iron Oxide Nanoparticles

This protocol describes the encapsulation of iron oxide nanoparticles with a thermoresponsive shell of poly(MEO2MA) (P(MEO2MA)). This method is foundational for creating stimuli-responsive drug carriers.

1. Functionalization of Iron Oxide Nanoparticles:

-

Magnetic iron oxide nanoparticles (Fe₃O₄) are functionalized to introduce vinyl groups on their surface.

-

This is achieved using 3-butenoic acid in the presence of a water-soluble azo-initiator.

2. Precipitation Polymerization:

-

The functionalized nanoparticles are dispersed in a solution containing the MEO2MA monomer.

-

A cross-linker, such as tetraethylene glycol dimethacrylate, is included to create a stable network.

-

The polymerization is initiated, forming a P(MEO2MA) shell covalently attached to the nanoparticle surface.[1]

3. Characterization:

-

The resulting core-shell structure and its thermoresponsive behavior are characterized using techniques such as dynamic light scattering and transmission electron microscopy.[1]

Synthesis of Drug-Loaded Core-Shell Nanoparticles for Controlled Release

This protocol outlines the synthesis of P(MEO2MA-co-OEGMA) copolymer-coated nanoparticles for the controlled release of doxorubicin (B1662922) (DOX), a common chemotherapeutic agent.

1. Copolymer Grafting:

-

Superparamagnetic iron oxide nanoparticles are used as the core.

-

A thermoresponsive copolymer shell of poly(2-(2-methoxy) ethyl methacrylate-oligo (ethylene glycol) methacrylate) (P(MEO2MAx-OEGMA100−x)) is grown from the surface of the nanoparticles.[2]

-

The ratio of MEO2MA to oligo(ethylene glycol) methacrylate (OEGMA) can be adjusted to tune the lower critical solution temperature (LCST) of the resulting copolymer.[2]

2. Drug Loading:

-

The anticancer drug doxorubicin (DOX) is loaded into the core-shell nanoparticles.

3. In Vitro Drug Release:

-

The release of DOX is triggered by a change in temperature.

-

At temperatures below the LCST, the polymer shell is hydrophilic and swollen, retaining the drug.

-

When the temperature is raised above the LCST, the polymer shell becomes hydrophobic and collapses, releasing the encapsulated drug.[2] Studies have shown that a temperature of approximately 45°C can be sufficient to release 100% of the loaded DOX over 60 hours.[2]

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the logical workflows and mechanisms described in this guide.

Caption: Workflow for synthesis and drug release of MEO2MA-based nanoparticles.

Caption: Thermoresponsive behavior of P(MEO2MA) for controlled drug release.

References

An In-depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Poly(2-(2-methoxyethoxy)ethyl methacrylate) [poly(MEO2MA)]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) of poly(2-(2-methoxyethoxy)ethyl methacrylate) [poly(MEO2MA)], a prominent member of the thermoresponsive polymer family. Its tunable phase transition behavior in aqueous solutions makes it a material of significant interest for a range of biomedical applications, particularly in the field of controlled drug delivery.

Core Principles of the LCST of Poly(MEO2MA)

Thermoresponsive polymers like poly(MEO2MA) exhibit a unique property known as a Lower Critical Solution Temperature (LCST). Below this critical temperature, the polymer is soluble in a solvent, typically water, due to favorable hydrogen bonding between the polymer's ether and carbonyl groups and the surrounding water molecules. This results in the polymer chains adopting an extended, random coil conformation.[1]

As the temperature of the solution is raised to and above the LCST, these hydrogen bonds are disrupted. This disruption leads to a ascendancy of hydrophobic interactions between the polymer chains, causing them to collapse into a more compact, globular state. This conformational change, often referred to as the coil-to-globule transition, results in the polymer becoming insoluble and phase-separating from the solution, which can be visually observed as the solution turning cloudy.[1][2] This transition is reversible; upon cooling below the LCST, the polymer chains rehydrate and redissolve.

The precise temperature at which this phase transition occurs is a critical parameter for the design of smart materials for biomedical applications. For instance, a polymer with an LCST slightly above physiological temperature (37°C) can be loaded with a drug in its soluble state at room temperature and then, upon administration into the body, undergo a phase transition to release the drug.

Factors Influencing the LCST of Poly(MEO2MA)

The LCST of poly(MEO2MA) is not a fixed value but can be finely tuned by several factors, allowing for the rational design of polymers for specific applications.

Copolymerization

One of the most effective ways to modulate the LCST of poly(MEO2MA) is through copolymerization with other monomers. A common comonomer is oligo(ethylene glycol) methacrylate (B99206) (OEGMA). By varying the ratio of MEO2MA to OEGMA, the LCST of the resulting copolymer can be precisely controlled. Increasing the proportion of the more hydrophilic OEGMA monomer will generally increase the LCST of the copolymer.[2][3][4] This tunability allows for the synthesis of polymers with LCSTs ranging from approximately 26°C (for pure poly(MEO2MA)) to higher temperatures, making them suitable for various in vivo applications.[1][5]

Molecular Weight

The molecular weight of the polymer can also influence its LCST. For some thermoresponsive polymers, a significant dependence of the LCST on molecular weight is observed. However, for copolymers of MEO2MA and OEGMA, the influence of molecular weight on the LCST has been found to be less pronounced compared to other polymers like poly(N-isopropylacrylamide) (PNIPAM).[6]

Polymer Concentration

The concentration of the polymer in solution can affect the cloud point, which is the temperature at which the solution becomes visibly turbid. For many thermoresponsive polymers, the cloud point decreases with increasing polymer concentration up to a certain point, after which it may plateau. The LCST is technically the minimum of the cloud-point temperature versus concentration curve.[1]

Additives

The presence of additives such as salts in the aqueous solution can alter the LCST of poly(MEO2MA). The effect of salts on the LCST is complex and can depend on the specific ions present, following the Hofmeister series. Some salts can decrease the LCST by promoting the dehydration of the polymer chains, while others may have a lesser effect.[1]

Quantitative Data on the LCST of Poly(MEO2MA) and its Copolymers

The following table summarizes representative LCST values for poly(MEO2MA) and its copolymers with OEGMA under various conditions. These values are indicative and can vary based on the specific experimental conditions and measurement techniques.

| Polymer Composition (molar ratio MEO2MA:OEGMA) | Molecular Weight ( g/mol ) | Concentration (wt%) | Solvent | LCST (°C) | Measurement Technique | Reference |

| 100:0 | ~10,000 | 1.0 | Water | ~26 | Turbidimetry | [1] |

| 95:5 | ~10,000 | 1.0 | Water | ~32 | Turbidimetry | [6] |

| 80:20 | Not Specified | Not Specified | Water | Tunable | Not Specified | [3] |

| 75:25 | Not Specified | Not Specified | Water | Tunable | Not Specified | [3] |

| 50:50 | Not Specified | Not Specified | Water | Tunable | Not Specified | [3] |

| 40:60 | Not Specified | Not Specified | Water | Tunable | Not Specified | [3] |

Experimental Protocols for LCST Determination

The accurate determination of the LCST is crucial for the characterization of thermoresponsive polymers. The three most commonly employed techniques are UV-Vis Spectroscopy (Turbidimetry), Dynamic Light Scattering (DLS), and Differential Scanning Calorimetry (DSC).

UV-Vis Spectroscopy (Turbidimetry)

This is the most common and straightforward method for determining the cloud point of a polymer solution, which is often used as an approximation of the LCST.

Principle: As the polymer solution is heated through its LCST, the polymer chains aggregate, causing the solution to become turbid. This turbidity leads to an increase in the scattering of light, which can be measured as an increase in absorbance or a decrease in transmittance with a UV-Vis spectrophotometer.

Methodology:

-

Sample Preparation: Prepare a polymer solution of the desired concentration (e.g., 1 wt%) in the chosen solvent (typically deionized water or a buffer solution). Ensure the polymer is fully dissolved, which may require gentle agitation or sonication. Filter the solution to remove any dust or undissolved particles.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (e.g., a Peltier device).

-

Measurement:

-

Place the polymer solution in a quartz cuvette and insert it into the temperature-controlled holder.

-

Set the spectrophotometer to a wavelength where the polymer does not absorb light (e.g., 500 nm) to ensure that changes in the signal are due to light scattering.[7]

-

Equilibrate the sample at a temperature well below the expected LCST for at least 15 minutes.[7]

-

Increase the temperature at a controlled rate (e.g., 1 °C/min) while continuously monitoring the transmittance or absorbance.

-

-

Data Analysis: Plot the transmittance or absorbance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value or as the inflection point of the transition curve.[7]

Dynamic Light Scattering (DLS)

DLS is a highly sensitive technique for detecting the formation of polymer aggregates as the solution is heated through the LCST.

Principle: DLS measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in the intensity of scattered light caused by Brownian motion. Below the LCST, DLS measures the size of individual, hydrated polymer chains. Above the LCST, a significant increase in the measured particle size is observed due to the formation of large aggregates.

Methodology:

-

Sample Preparation: Prepare the polymer solution as described for turbidimetry, ensuring it is well-dissolved and filtered to remove any contaminants that could interfere with the measurement.

-

Instrumentation: Use a DLS instrument equipped with a temperature controller.

-

Measurement:

-

Place the sample cuvette in the DLS instrument.

-

Equilibrate the sample at a temperature below the expected LCST.

-

Increase the temperature in a stepwise manner, allowing the sample to equilibrate at each temperature before measurement.

-

At each temperature, record the size distribution of the particles.

-

-

Data Analysis: Plot the average hydrodynamic radius and/or the scattered light intensity as a function of temperature. The LCST is identified as the temperature at which a sharp increase in the hydrodynamic radius or scattered light intensity occurs.[1][7]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the LCST transition, providing thermodynamic information about the process.

Principle: The dehydration of polymer chains and their subsequent aggregation during the LCST transition is an endothermic process. DSC measures the difference in heat flow between a sample pan containing the polymer solution and a reference pan (containing only the solvent) as they are heated at a constant rate. An endothermic peak in the DSC thermogram indicates the LCST.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the polymer solution into a DSC pan. Prepare a reference pan containing the same amount of the pure solvent.

-

Instrumentation: Hermetically seal both the sample and reference pans to prevent solvent evaporation during the measurement. Place the pans in the DSC instrument.

-

Measurement:

-

Equilibrate the system at a temperature below the expected LCST.

-

Heat the sample and reference at a constant rate (e.g., 1-10 °C/min) through the LCST transition.[7]

-

Record the differential heat flow between the sample and reference pans.

-

-

Data Analysis: Plot the heat flow as a function of temperature. The LCST is typically determined from the onset temperature or the peak maximum of the endothermic transition.[8]

Visualizing Experimental Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the experimental workflows for LCST determination and the underlying mechanism of the phase transition.

Caption: Workflow for LCST Determination.

Caption: Coil-to-Globule Transition Mechanism.

Applications in Drug Delivery

The tunable LCST of poly(MEO2MA) and its copolymers makes them highly attractive for various drug delivery applications. These polymers can be used to create "smart" drug delivery systems that release their payload in response to a temperature stimulus.

Thermoresponsive Nanocarriers: Poly(MEO2MA)-based copolymers can be used to coat nanoparticles, forming a thermoresponsive shell.[3][9] Below the LCST, the hydrophilic polymer shell provides stealth properties, prolonging circulation time in the bloodstream. When the nanoparticles accumulate at a target site, such as a tumor, a local increase in temperature (e.g., through hyperthermia) can trigger the collapse of the polymer shell, leading to the release of the encapsulated drug.[10]

Injectable Hydrogels: Copolymers of MEO2MA can be designed to be soluble at room temperature and form a gel at body temperature. This allows for the easy administration of a drug-polymer solution via injection. Once in the body, the solution gels, forming a depot from which the drug is released in a sustained manner.

The ability to precisely control the LCST of poly(MEO2MA)-based systems is paramount for the successful design and implementation of these advanced drug delivery platforms. This technical guide provides the foundational knowledge for researchers and drug development professionals to harness the potential of this versatile thermoresponsive polymer.

References

- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and properties of a temperature-sensitive hydrogel based on physical crosslinking via stereocomplexation of PLLA-PDLA - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01790F [pubs.rsc.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of Copolymer-Based Nanoparticle Composition (MEO2MA-OEGMA) on the Release Profile of Doxorubicin In Vitro [ouci.dntb.gov.ua]

A Comprehensive Technical Guide to the Thermoresponsive Behavior of Poly(2-(2-methoxyethoxy)ethyl methacrylate) (MEO2MA) Polymers in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermoresponsive properties of polymers based on 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA), a class of "smart" materials of significant interest in the biomedical field. The focus is on their behavior in aqueous solutions, particularly their Lower Critical Solution Temperature (LCST), the factors that influence this transition, and the experimental methods used for its characterization. This document is intended to serve as a valuable resource for professionals engaged in materials science, polymer chemistry, and advanced drug delivery systems.

The Core Concept: Lower Critical Solution Temperature (LCST)

Thermoresponsive polymers are macromolecules that exhibit a distinct phase transition in response to temperature changes.[1] Polymers based on MEO2MA are well-known for their Lower Critical Solution Temperature (LCST) behavior in water.[2] Below their LCST, these polymers are soluble, existing as hydrated, extended coils due to favorable hydrogen bonding between their oligo(ethylene glycol) side chains and surrounding water molecules.[3][4] As the temperature increases and surpasses the LCST, these hydrogen bonds are disrupted.[4] This leads to a dominance of polymer-polymer hydrophobic interactions, causing the polymer chains to undergo a conformational change from a hydrophilic coil to a dehydrated, collapsed globule state, resulting in their precipitation from the solution.[5][6] This sharp, reversible phase transition is a key feature exploited in many applications.[6]

The molecular mechanism behind this transition is a delicate balance between entropy and enthalpy. At low temperatures, the hydrophilic effect and hydrogen bonding are dominant. As the temperature rises, the entropy effect of the water molecules prevails, leading to the coil-to-globule transition.[5]

Caption: Molecular mechanism of the LCST phase transition.

Tuning the Thermoresponsive Behavior: Key Influencing Factors

The precise temperature at which the LCST phase transition occurs can be finely tuned, making MEO2MA-based polymers highly versatile.[7] This tunability is crucial for biomedical applications, where a transition around physiological temperature (37 °C) is often desired.[5] The primary factors influencing the LCST are detailed below.

2.1. Copolymer Composition

The most effective method for adjusting the LCST is by copolymerizing MEO2MA with other monomers, particularly the more hydrophilic oligo(ethylene glycol) methacrylate (OEGMA).[7][8] The resulting P(MEO2MA-co-OEGMA) copolymers exhibit an LCST that can be precisely controlled between the LCST of pure PMEO2MA (~26-28 °C) and that of pure POEGMA (~60-90 °C, depending on the side chain length).[4][8][9] Increasing the molar fraction of the hydrophilic OEGMA comonomer in the copolymer results in a higher LCST.[7][10] This linear relationship allows for the rational design of polymers with a predetermined phase transition temperature.[3]

| Molar Fraction of MEO₂MA (%) | Molar Fraction of OEGMA (%) | LCST (°C) in Water/PBS | Reference |

| 100 | 0 | ~26 | [4][11] |

| 95 | 5 | ~37 | [4] |

| 92 | 8 | ~39 | [6] |

| 90 | 10 | ~37-41 | [6][12] |

| 80 | 20 | ~49 | [6] |

| 0 | 100 | ~90 | [9] |

| Table 1: Influence of P(MEO2MA-co-OEGMA) copolymer composition on the Lower Critical Solution Temperature (LCST). The exact LCST can vary slightly based on the molecular weight of the OEGMA monomer used and the synthesis method. |

2.2. Polymer Concentration

The cloud point temperature (Tcp), the experimentally determined temperature of phase transition, can be influenced by the polymer concentration in the aqueous solution.[13] For P(MEO2MA-co-OEGMA) copolymers, the LCST has been shown to be relatively insensitive to concentration changes within a certain range, which is a significant advantage over other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM).[4][8] However, at very low or very high concentrations, some variations may be observed.[12]

| Polymer | Concentration (mg/mL) | Cloud Point (°C) | Reference |

| P(MEO₂MA-co-OEGMA) | 1 | ~37 | [4] |

| P(MEO₂MA-co-OEGMA) | 10 | ~37 | [4] |

| P(MEO₂MA-co-OEGMA) | 50 | ~37 | [4] |

| pEFS8-26 | 0.10 | 83 | [14] |

| pEFS8-26 | 5 | 71 | [14] |

| pEFS8-26 | 30 | 71 | [14] |

| Table 2: Representative data showing the influence of polymer concentration on the cloud point temperature. P(MEO2MA-co-OEGMA) shows high stability, while other systems can show concentration dependence. |

2.3. Molecular Weight and End Groups

The degree of polymerization (DPn) can also affect the thermoresponsive behavior. However, similar to concentration, P(MEO2MA-co-OEGMA) copolymers show less dependence on molecular weight compared to PNIPAM.[4][15] The chemical nature of the polymer chain ends, which is determined by the initiation and termination steps of the polymerization process, can also have an impact on the overall hydrophilicity of the polymer and thus its LCST.[16]

2.4. Aqueous Medium (Ionic Strength)

For biomedical applications, behavior in physiological buffers like phosphate-buffered saline (PBS) is critical. The presence of salts can influence the hydration of polymer chains and thus affect the LCST. P(MEO2MA-co-OEGMA) copolymers have demonstrated remarkable stability, with their LCST being largely unaffected by changes in salt concentration, a clear advantage for in vivo applications.[4] In some core-shell nanoparticle systems, however, the LCST has been observed to be lower in PBS compared to pure water.[7][10]

Caption: Factors influencing the LCST of MEO2MA-based polymers.

Experimental Protocols for Characterization

Accurate determination of the LCST is essential for designing and applying thermoresponsive polymers. Several complementary techniques are commonly employed.[17]

3.1. Polymer Synthesis: Atom Transfer Radical Polymerization (ATRP)

Controlled radical polymerization techniques like ATRP are often used to synthesize well-defined P(MEO2MA-co-OEGMA) copolymers with controlled molecular weight, composition, and narrow molecular weight distribution.[8][18]

-

Objective: To synthesize a P(MEO2MA-co-OEGMA) copolymer with a target composition.

-

Materials: MEO2MA monomer, OEGMA monomer, initiator (e.g., methyl 2-bromopropionate), catalyst (e.g., Cu(I)Br), ligand (e.g., 2,2'-bipyridyl), and solvent (e.g., ethanol).[8]

-

General Procedure:

-

The desired molar ratios of MEO2MA and OEGMA monomers, ligand, and solvent are added to a reaction flask.

-

The solution is deoxygenated by several freeze-pump-thaw cycles.

-

The catalyst (Cu(I)Br) is added to the frozen mixture under an inert atmosphere (e.g., Argon).

-

The initiator is injected, and the flask is placed in a thermostatically controlled oil bath (e.g., at 60 °C) to start the polymerization.[8]

-

The reaction is allowed to proceed for a specified time and is then quenched by exposing the mixture to air.

-

The polymer is purified by dialysis against deionized water and recovered by lyophilization.

-

The final copolymer composition and molecular weight are confirmed by ¹H NMR and Size Exclusion Chromatography (SEC).[15][18]

-

3.2. LCST Determination: Key Methodologies

3.2.1. Turbidimetry (UV-Visible Spectroscopy)

This is the most common method for determining the cloud point (Tcp), which is taken as the LCST.[14][19] It relies on the fact that the polymer solution becomes turbid when the polymer precipitates above its LCST.

-

Principle: Measures the change in optical transmittance of the polymer solution as a function of temperature.

-

Procedure:

-

Prepare a polymer solution of a known concentration (e.g., 1-10 mg/mL) in the desired aqueous medium (e.g., deionized water or PBS).[1][20]

-

Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Monitor the transmittance at a fixed wavelength (e.g., 500-600 nm) while heating the sample at a constant rate (e.g., 0.5-1.0 °C/min).[1][14][20]

-

Plot transmittance versus temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[19]

-

3.2.2. Dynamic Light Scattering (DLS)

DLS provides insight into the change in the polymer's hydrodynamic size during the phase transition.[21][22]

-

Principle: Measures the fluctuations in scattered light intensity caused by the Brownian motion of the polymer chains.[23] This is used to determine the hydrodynamic radius (Rh).

-

Procedure:

-

Prepare a dilute polymer solution and filter it to remove dust.

-

Place the sample in the DLS instrument.

-

Measure the hydrodynamic radius at incremental temperatures, starting from below the expected LCST to above it.

-

A sharp increase in the measured hydrodynamic radius indicates the aggregation of the collapsed polymer globules, signifying the LCST.[8][23]

-

3.2.3. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the heat flow associated with the phase transition.[14][24]

-

Principle: The dehydration of the polymer chains during the coil-to-globule transition is an endothermic process, which can be detected by DSC as a peak in the heat flow.[17][24]

-

Procedure:

-

A polymer solution and a reference (the pure solvent) are placed in separate pans in the DSC instrument.[25]

-

The samples are heated at a constant rate (e.g., 1-2 °C/min).[2]

-

The difference in heat flow required to increase the temperature of the sample and the reference is recorded.

-

The onset or peak of the endothermic transition in the thermogram corresponds to the LCST.[14][24]

-

Caption: Experimental workflow for LCST determination.

Applications in Drug Development

The tunable and sharp thermoresponsive behavior of P(MEO2MA)-based polymers makes them exceptionally promising for advanced drug delivery systems.[6][7]

-

Temperature-Triggered Drug Release: Drugs can be encapsulated within nanoparticles or hydrogels made from P(MEO2MA-co-OEGMA) copolymers.[7][26] These systems can be designed to be stable and retain the drug at room temperature (below LCST) and then rapidly release their payload at physiological temperature (37 °C) or in response to localized hyperthermia, offering spatial and temporal control over drug administration.[7]

-

Injectable Hydrogels: Solutions of these polymers can be injected in a liquid state at room temperature. Upon reaching body temperature, they can undergo a sol-gel transition to form a gel depot in situ, providing a sustained release of an encapsulated therapeutic agent.[6]

-

Smart Coatings: These polymers can be grafted onto the surfaces of medical devices or nanoparticles to create "smart" surfaces whose properties (e.g., bioadhesion, drug elution) can be controlled by temperature.[11][27]

The excellent biocompatibility of oligo(ethylene glycol) segments further enhances the suitability of these materials for biomedical applications.[6] By carefully selecting the comonomer ratio, researchers can design P(MEO2MA-co-OEGMA) systems with an LCST perfectly tailored for a specific therapeutic application.[7][8]

References

- 1. Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 2. Preparation, Properties and Cell Biocompatibility of Room Temperature LCST-Hydrogels Based on Thermoresponsive PEO Stars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of P(MEO2MA-co-OEGMA) Random Copolymers and Thermally I...: Ingenta Connect [ingentaconnect.com]

- 4. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and properties of a temperature-sensitive hydrogel based on physical crosslinking via stereocomplexation of PLLA-PDLA - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01790F [pubs.rsc.org]

- 10. preprints.org [preprints.org]

- 11. Synthesis of a thermoresponsive crosslinked MEO2MA polymer coating on microclusters of iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymers [mdpi.com]

- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 16. When a Small Amount of Comonomer Is Enough: Tailoring the Critical Solution Temperature of LCST-Type Thermoresponsive Random Copolymers by PEG Methyl Ether Methacrylate with 1100 g/mol Molecular Weight | MDPI [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. The Swelling and Transition Behavior of Thermo-Responsive Poly(2-(2-Methoxyethoxy) Ethoxyethyl Methacrylate-co-Poly(Ethylene Glycol) Methyl Ether Methacrylate) Thin Films | Scientific.Net [scientific.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Dynamic light scattering - Wikipedia [en.wikipedia.org]

- 23. azom.com [azom.com]

- 24. researchgate.net [researchgate.net]

- 25. Self-Healing Hydrogels with both LCST and UCST through Cross-Linking Induced Thermo-Response [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY01094E [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Methoxyethoxy)ethyl Methacrylate (MEO2MA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-(2-Methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA), a crucial monomer in the development of advanced polymers for biomedical applications. This document outlines common synthetic routes, detailed purification protocols, and methods for characterization to ensure high-purity MEO2MA suitable for sensitive applications such as drug delivery systems and tissue engineering.

Introduction

2-(2-Methoxyethoxy)ethyl methacrylate (MEO2MA) is a hydrophilic monomer that has garnered significant attention in the field of polymer chemistry. Its unique properties, including biocompatibility and thermoresponsiveness, make it an ideal building block for a variety of "smart" polymers. These polymers are capable of responding to external stimuli, such as temperature, rendering them highly valuable for controlled drug release, cell culture, and other biomedical applications. The synthesis of high-purity MEO2MA is a critical first step in the production of these advanced polymeric materials.

Synthesis of 2-(2-Methoxyethoxy)ethyl Methacrylate

The most prevalent and industrially scalable method for the synthesis of MEO2MA is through the esterification of di(ethylene glycol) methyl ether with a methacrylic acid derivative. Two common approaches are detailed below.

Fischer Esterification of Di(ethylene glycol) methyl ether and Methacrylic Acid

This direct esterification method involves the reaction of di(ethylene glycol) methyl ether with methacrylic acid in the presence of an acid catalyst.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus to remove the water byproduct and drive the reaction towards the product.

-

Reagents:

-

Di(ethylene glycol) methyl ether

-

Methacrylic acid (slight excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

A polymerization inhibitor (e.g., hydroquinone) is added to prevent the polymerization of the methacrylate monomer during the reaction.

-

An organic solvent that forms an azeotrope with water (e.g., toluene (B28343) or heptane) is used to facilitate water removal.

-

-

Procedure:

-

The reactants, catalyst, inhibitor, and solvent are charged into the reaction flask.

-

The mixture is heated to reflux. The water-solvent azeotrope is collected in the Dean-Stark trap.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Reaction of Di(ethylene glycol) methyl ether with Methacryloyl Chloride

This method offers a faster reaction rate and often proceeds at lower temperatures compared to Fischer esterification. It involves the reaction of di(ethylene glycol) methyl ether with methacryloyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The reaction is carried out under an inert atmosphere to prevent side reactions.

-

Reagents:

-

Di(ethylene glycol) methyl ether

-

Methacryloyl chloride

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

-

-

Procedure:

-

Di(ethylene glycol) methyl ether and the base are dissolved in the anhydrous solvent in the reaction flask and cooled in an ice bath.

-

Methacryloyl chloride, dissolved in the same solvent, is added dropwise from the dropping funnel.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by TLC.

-

The resulting salt (triethylammonium chloride) is removed by filtration.

-

Purification of 2-(2-Methoxyethoxy)ethyl Methacrylate

Purification of the crude MEO2MA monomer is essential to remove unreacted starting materials, byproducts, and any polymerization inhibitors that may interfere with subsequent polymerization reactions.

Work-up and Extraction

Following either synthetic route, the crude product is typically washed to remove water-soluble impurities.

Experimental Protocol:

-

The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and brine.

-

The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude MEO2MA.

Removal of Polymerization Inhibitor

Commercially available MEO2MA, as well as the synthesized monomer, contains inhibitors to prevent premature polymerization. These inhibitors must be removed before use in controlled polymerization techniques.

Experimental Protocol:

-

Column Chromatography: A simple and effective method is to pass the monomer through a short column packed with activated basic alumina.[1][2]

-

Procedure:

-

A glass column is packed with activated basic alumina.

-

The crude MEO2MA is loaded onto the column and allowed to elute. The inhibitor is adsorbed onto the alumina, while the purified monomer is collected.

-

Vacuum Distillation

For the highest purity, vacuum distillation is the preferred method. This technique separates the MEO2MA from non-volatile impurities and any remaining starting materials with different boiling points.

Experimental Protocol:

-

Setup: A distillation apparatus suitable for vacuum operation is assembled. It is crucial to include a cold trap to protect the vacuum pump.

-

Procedure:

-

The crude MEO2MA is placed in the distillation flask along with a fresh polymerization inhibitor (e.g., a small amount of hydroquinone) to prevent polymerization during heating.

-

The system is evacuated to the desired pressure.

-

The flask is heated gently in an oil bath.

-

The fraction distilling at the correct boiling point and pressure is collected. The reported boiling point of MEO2MA is 98°C at 3.5 mm Hg.[3][4][]

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of MEO2MA. Actual values may vary depending on the specific reaction conditions and scale.

| Parameter | Fischer Esterification | Reaction with Methacryloyl Chloride |

| Typical Yield | 60-80% | >90% |

| Purity (after purification) | >98% | >99% |

| Boiling Point | 98°C @ 3.5 mmHg[3][4][] | 98°C @ 3.5 mmHg[3][4][] |

| Density | 1.02 g/mL at 25°C[3][6] | 1.02 g/mL at 25°C[3][6] |

| Refractive Index (n20/D) | 1.44[3][4] | 1.44[3][4] |

Characterization

The identity and purity of the synthesized MEO2MA monomer should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the MEO2MA molecule.[3][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the ester carbonyl (~1720 cm-1) and the carbon-carbon double bond (~1640 cm-1) of the methacrylate group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the monomer and identify any volatile impurities.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of MEO2MA.

Caption: General workflow for the synthesis and purification of MEO2MA.

Conclusion

The successful synthesis and rigorous purification of 2-(2-Methoxyethoxy)ethyl methacrylate are paramount for the development of high-performance polymers for advanced biomedical applications. This guide provides a detailed framework for researchers and scientists to produce high-purity MEO2MA, ensuring the reliability and reproducibility of their subsequent polymer synthesis and applications. Adherence to these detailed protocols will facilitate the creation of well-defined polymers with predictable and tunable properties.

References

- 1. rsc.org [rsc.org]

- 2. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 6. 2-(2-methoxyethoxy)ethyl methacrylate [xinyuehpom.com]

- 7. 2-(2-METHOXYETHOXY)ETHYL METHACRYLATE(45103-58-0) 1H NMR spectrum [chemicalbook.com]

Biocompatibility of Polymers Based on 2-(2-Methoxyethoxy)ethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biocompatibility of polymers derived from 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA). MEO₂MA-based polymers are of significant interest in the biomedical field due to their unique thermoresponsive properties and potential for applications in drug delivery, tissue engineering, and as coatings for medical devices. This document synthesizes current scientific findings on their interaction with biological systems, focusing on cytotoxicity, hemocompatibility, protein adsorption, and the underlying cellular and molecular responses.

In Vitro Cytotoxicity

The assessment of cytotoxicity is a critical first step in evaluating the biocompatibility of a polymer. For MEO₂MA-based polymers, in vitro studies are essential to determine their potential to cause cell death or inhibit cell proliferation. Commonly used assays include the MTT and LDH assays, which measure metabolic activity and membrane integrity, respectively.

Studies on copolymers of MEO₂MA and oligo(ethylene glycol) methacrylate (OEGMA) have shown that the cytotoxicity can be influenced by the monomer ratio, which in turn affects the polymer's hydrophobicity. For instance, silver nanoparticles coated with a more hydrophobic MEO₂MA-rich copolymer (95:5 MEO₂MA:OEGMA) exhibited higher cytotoxicity (98%) compared to those with a more hydrophilic coating (80:20 MEO₂MA:OEGMA), which showed 60% cytotoxicity. This suggests that surface hydrophobicity plays a significant role in mediating cellular interactions and subsequent toxic effects.

It has been noted that the cytotoxicity of methacrylate-based polymers can often be attributed to the leaching of unreacted monomers. Therefore, proper purification of the polymer is crucial to ensure its biocompatibility.

| Polymer Composition | Cell Line | Assay | Concentration | Cell Viability (%) | Citation |

| p(MEO₂MA₉₅-co-OEGMA₅) on AgNPs | L-929 | LDH | Not Specified | ~2% (implies 98% cytotoxicity) | |

| p(MEO₂MA₈₀-co-OEGMA₂₀) on AgNPs | L-929 | LDH | Not Specified | ~40% (implies 60% cytotoxicity) | |

| Methacrylate-based resin (Super-Bond C&B, set) | L-929 | MTS | Not Specified | 100 ± 21.9 | [1] |

| Methacrylate-based resin (MetaSEAL, set) | L-929 | MTS | Not Specified | 24.9 ± 7.9 | [1] |

| Methyl Methacrylate (MMA) Monomer | L-929 | Direct Cell Count | 34 mM/L (TC50) | 50 | [2] |

Table 1: Quantitative Cytotoxicity Data for MEO₂MA-based and other Methacrylate Polymers.

Hemocompatibility

For blood-contacting applications, the hemocompatibility of a polymer is of utmost importance. Hemolysis, the rupture of red blood cells, is a key indicator of a material's adverse effects on blood. MEO₂MA-based hydrogels have generally been found to be non-hemolytic, with hemolysis percentages well below the permissible level of 5% for biomaterials. This indicates good compatibility with human red blood cells.

| Polymer/Hydrogel | Blood Source | Assay | Hemolysis (%) | Citation |

| HT Hydrogel (0.5%) | Not Specified | Spectrophotometry | 0.14 ± 0.07 | [3] |

| HT Hydrogel (1.0%) | Not Specified | Spectrophotometry | 0.31 ± 0.20 | [3] |

| HT Hydrogel (1.5%) | Not Specified | Spectrophotometry | 0.41 ± 0.20 | [3] |

| CMC-Gel-VitE 100 Hydrogel | Not Specified | Spectrophotometry | 1.91 ± 1.05 | [4] |

| CMC-Gel Hydrogel | Not Specified | Spectrophotometry | 4.07 ± 0.81 | [4] |

Table 2: Quantitative Hemolysis Data for Various Hydrogels.

Protein Adsorption

The initial event upon a biomaterial's contact with biological fluids is the adsorption of proteins to its surface. This adsorbed protein layer mediates subsequent cellular interactions. The surface properties of MEO₂MA-based polymers, such as hydrophobicity, can be tuned to control protein adsorption.

Interestingly, studies on thermoresponsive copolymers of MEO₂MA and OEGMA have shown that while they can be designed to resist non-specific protein adsorption, they can also be tailored to promote the adhesion of specific extracellular matrix proteins, which can in turn enhance cell attachment.

| Polymer Surface | Protein Solution | Adsorbed Protein | Method | Key Finding | Citation |

| p(MEO₂MA-co-OEGMA) | 10% Fetal Bovine Serum | Serum Proteins | Not Specified | 2.3-fold higher adsorption than tissue culture plastic. | |

| Poly(methyl methacrylate) | Not Specified | Not Specified | Not Specified | Moderate biocompatibility, does not present good properties for cell adhesion without surface modification. | [5] |

Table 3: Protein Adsorption on MEO₂MA-based Polymer Surfaces.

In Vivo Biocompatibility and Inflammatory Response

The in vivo response to an implanted biomaterial is a complex process involving inflammation and the foreign body response (FBR). For MEO₂MA-based materials, the in vivo response is expected to be mild, characteristic of biocompatible materials. The initial inflammatory response to implanted synthetic polymers typically involves the recruitment of neutrophils and macrophages. If the inflammation persists, it can lead to the formation of a fibrous capsule around the implant.

Studies on polymethylmethacrylate (PMMA) particles, a related methacrylate polymer, have shown that they can induce an inflammatory response characterized by the release of cytokines such as TNF-α, IL-1, and IL-6. The size and surface area of the polymer particles can significantly influence the intensity of this response, with smaller particles often eliciting a greater inflammatory reaction. The thickness of the fibrous capsule is a common metric for evaluating the severity of the FBR. For some biocompatible polymers, this capsule can be relatively thin.

| Implant Material | Animal Model | Implantation Site | Time Point | Capsule Thickness (μm) | Key Observation | Citation |

| Uncoated Implant | Mouse | Subcutaneous | 6 months (irradiated) | 79.1 ± 27.3 | Thicker capsule formation compared to coated implant. | [6] |

| Met-Z2-Y12-coated Implant | Mouse | Subcutaneous | 6 months (irradiated) | 50.9 ± 9.6 | Significantly thinner capsule, indicating improved biocompatibility. | [6] |

| Polyvinyl alcohol (PVA) | Mouse | Subcutaneous | 180 days | Thickest capsule among materials tested. | [7][8] | |

| Silicone | Mouse | Subcutaneous | 180 days | Thinnest capsule among materials tested. | [7][8] |

Table 4: In Vivo Foreign Body Response to Implanted Polymers.

Cellular Signaling Pathways

The interaction of MEO₂MA-based polymers and their potential degradation products with cells can trigger specific intracellular signaling pathways, leading to various cellular responses including inflammation. For methacrylate-based polymers like PMMA, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways have been identified as key players in the inflammatory response.

PMMA particles have been shown to activate the NF-κB pathway through a cascade involving the upstream kinase TAK1, leading to the production of pro-inflammatory cytokines.[9][10][11] The MAPK signaling pathways, including JNK and p38, are also activated in response to biomaterials and their ionic byproducts, regulating processes like cell proliferation, differentiation, and apoptosis.[12][13]

Figure 1: Simplified NF-κB signaling pathway activated by methacrylate-based polymers.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of biocompatibility. Below are summaries of key in vitro assays.

Cytotoxicity Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

-

Materials: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or isopropanol), 96-well plates, cell culture medium, test polymer extracts.

-

Protocol:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Replace the medium with medium containing various concentrations of the polymer extract.

-

Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate cell viability relative to untreated control cells.[14][15][16]

-

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

LDH Assay (Lactate Dehydrogenase)

This assay quantifies the amount of lactate (B86563) dehydrogenase, a cytosolic enzyme released from cells with damaged plasma membranes.

-